Irgapyrin

Pyrazolone Formulation Parenteral Drug Delivery Solubility Enhancement

Irgapyrin is a fixed‑dose combination of phenylbutazone and aminopyrine (1:1) that uniquely enables intramuscular or intravenous administration—an advantage impossible with either component alone. Phenylbutazone solubilizes poorly soluble aminopyrine, enabling parenteral use. Its distinct acute toxicity profile (LD50) and documented hematologic toxicity (0.24% agranulocytosis incidence) provide a benchmark for pyrazolone combination research. Procure this reference standard for toxicokinetic, formulation, and forensic analytical studies.

Molecular Formula C32H37N5O3
Molecular Weight 539.7 g/mol
CAS No. 8064-79-7
Cat. No. B1221277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrgapyrin
CAS8064-79-7
SynonymsIrgapyrin
pabialgin
phenylbutazone - propyphenazone
phenylbutazone, propyphenazone drug combination
reopin G
reopirin
rheopyrine
rheumopirin
wofapyrin
wofapyrin, phenylbutazone, sodium salt
Molecular FormulaC32H37N5O3
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C19H20N2O2.C13H17N3O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h4-13,17H,2-3,14H2,1H3;5-9H,1-4H3
InChIKeyFQUTYCCWVYCBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irgapyrin (CAS 8064-79-7): A Fixed-Dose Pyrazolone Combination with Historical Significance in Parenteral Antirheumatic Therapy


Irgapyrin (CAS 8064-79-7) is a fixed-dose combination of phenylbutazone and aminopyrine (or propyphenazone), two pyrazolone derivatives. Historically marketed under various brand names including Butapyrin and Reopirin, it was developed primarily as a parenteral antirheumatic agent [1]. The combination was specifically designed to enable intramuscular or intravenous administration, as phenylbutazone was found to promote the solubility of the relatively insoluble aminopyrine, thus facilitating its parenteral use [2]. Today, Irgapyrin serves as a reference standard for pyrazolone combination studies and toxicological investigations.

Why Irgapyrin Cannot Be Substituted by Phenylbutazone or Aminopyrine Alone: Formulation and Pharmacodynamic Rationale


Simple substitution of Irgapyrin with its individual components is not scientifically valid for two critical reasons. First, the combination enables parenteral administration: phenylbutazone acts as a solubilizer for the poorly soluble aminopyrine, a formulation advantage that is absent when either drug is used alone [1]. Second, the fixed-dose ratio (typically 1:1) produces a distinct toxicity and efficacy profile that differs from either monotherapy. For instance, the acute intraperitoneal toxicity (LD50) of the combination in rats is significantly lower than that of either phenylbutazone or aminopyrine administered separately [2]. These differences underscore the unique pharmacological identity of the combination.

Quantitative Differentiation of Irgapyrin (CAS 8064-79-7) from Phenylbutazone and Aminopyrine Monotherapies


Parenteral Administration Enabled by Phenylbutazone-Mediated Solubilization of Aminopyrine

Unlike aminopyrine alone, which has limited aqueous solubility, Irgapyrin's combination with phenylbutazone enables parenteral (intravenous or intramuscular) administration. Phenylbutazone promotes the solubility of aminopyrine, a physicochemical interaction that is essential for the clinical utility of the combination [1].

Pyrazolone Formulation Parenteral Drug Delivery Solubility Enhancement

Reduced Acute Intraperitoneal Toxicity in Rats Compared to Individual Components

In a controlled preclinical study, the intraperitoneal LD50 of Irgapyrin in rats was 290 mg/kg, which was significantly higher (indicating lower acute toxicity) than that of Butazolidin (phenylbutazone) at 215 mg/kg and aminopyrine at 248 mg/kg [1].

Acute Toxicity Pyrazolone Safety Preclinical Toxicology

Clinical Efficacy Equivalence with Differential Toxicity Profile in 409-Patient Comparative Study

A clinical evaluation of phenylbutazone and Butapyrin (Irgapyrin) in 409 patients with various rheumatic diseases found that the therapeutic effects of the combination were equivalent to those of phenylbutazone alone. However, the toxicity profile differed: one instance of agranulocytosis occurred with Butapyrin, whereas none was reported with phenylbutazone alone [1].

Rheumatoid Arthritis Clinical Comparison Agranulocytosis Risk

Differential Absorption Kinetics of Aminopyrine and Phenylbutazone in Human Intoxication

In a fatal pediatric intoxication case involving 18 Irgapyrin tablets, toxicological analysis demonstrated that aminopyrine was absorbed much more rapidly and extensively than phenylbutazone, despite the 1:1 ratio in the formulation. This differential absorption is critical for understanding the clinical time course of toxicity [1].

Pharmacokinetics Toxicology Absorption Rate

Validated Research and Industrial Application Scenarios for Irgapyrin (CAS 8064-79-7)


Historical Reference Standard for Pyrazolone Combination Formulations

Irgapyrin serves as a well-documented reference compound for researchers developing or analyzing pyrazolone-based fixed-dose combinations. Its 1:1 phenylbutazone:aminopyrine ratio, enabled by solubility-enhancing interactions, provides a benchmark for studying formulation-driven pharmacological differences [1].

Parenteral Antirheumatic Therapy in Acute Flare Settings

In experimental or historical studies of acute rheumatic conditions, Irgapyrin offers a parenteral alternative to oral phenylbutazone. The combination's feasibility for intramuscular and intravenous injection, coupled with its distinct toxicity profile, makes it a useful comparator in investigations of route-dependent anti-inflammatory efficacy .

Toxicology and Forensic Analysis of Pyrazolone Mixtures

The documented differential absorption kinetics of aminopyrine and phenylbutazone from Irgapyrin, as evidenced in human intoxication case reports, establish the combination as a valuable model for toxicokinetic studies. Researchers can leverage this data to understand absorption variability in pyrazolone mixtures and to develop analytical methods for forensic identification [2].

Comparative Agranulocytosis Risk Assessment in Pyrazolone Research

Given the known incidence of agranulocytosis associated with Butapyrin (Irgapyrin) in clinical studies, the combination provides a defined reference point for researchers investigating the hematologic toxicity of pyrazolones. The 0.24% incidence rate from a 409-patient study offers a quantifiable baseline for comparative safety assessments [3].

Quote Request

Request a Quote for Irgapyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.